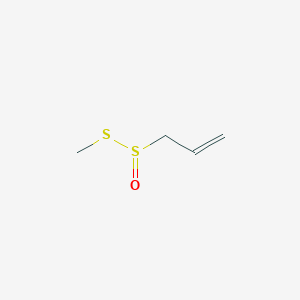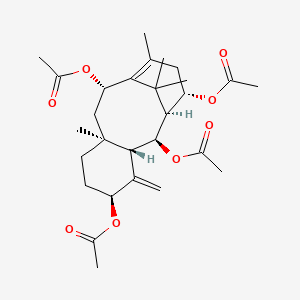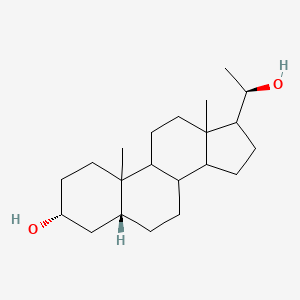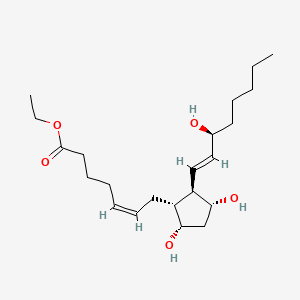![molecular formula C13H24NO10P B1235917 (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid CAS No. 1446756-47-3](/img/no-structure.png)
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader class of substances that have garnered attention for their potential in various applications, including materials science and biomedicine. The research focuses on its unique chemical structure and the implications it has for synthesis, reactivity, and potential applications.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from readily available enantiopure precursors. For instance, N-acylation of enantiopure oxazolidinone with diethoxyphosphoryl chloride derivatives, followed by azidation and hydrogenation, is a common strategy for obtaining pharmacologically relevant aminophosphonic acids (Reyes-Rangel et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this category can be elucidated through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These techniques help in understanding the conformational preferences and stereochemical outcomes of the synthesis processes.
Chemical Reactions and Properties
Compounds similar to the target molecule undergo various chemical reactions, including hydroformylation, amidocarbonylation (Sakakura et al., 1991), and reactions with nucleophiles. Their reactivity is often tailored towards generating pharmacologically active or functionally relevant derivatives.
Scientific Research Applications
Computational Peptidology and Drug Design
A study utilized computational peptidology, based on conceptual density functional theory, to analyze the molecular properties and structures of antifungal tripeptides, including (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid. This approach helped in predicting the reactivity descriptors and bioactivity scores for new antifungal peptides, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Characterization in Chemistry
The synthesis and characterization of amino acids, including variants of (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid, have been reported for their potential use in probes and medicinal chemistry. The study on (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, for instance, highlights the conformational preferences and potential applications in 19F NMR (Tressler & Zondlo, 2014).
Application in Synthesizing Amino Acids
Research has been conducted on the synthesis of amino acids like (2S,5R)-5-hydroxylysine, using precursors that are structurally related to (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid. This synthesis is crucial in understanding the chemical processes involved in the formation of collagen and collagen-like proteins (Marin et al., 2002).
Antioxidant and Anti-inflammatory Applications
The compound and its analogues were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. This highlights the potential therapeutic applications of these amino acids in treating various conditions (Subudhi & Sahoo, 2011).
Asymmetric Synthesis in Medicinal Chemistry
Asymmetric synthesis of amino acids, including derivatives of (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid, has been achieved. This plays a crucial role in the development of novel therapeutic agents and understanding the stereoselectivity in medicinal chemistry (Demong & Williams, 2002).
properties
CAS RN |
1446756-47-3 |
|---|---|
Product Name |
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
Molecular Formula |
C13H24NO10P |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C13H24NO10P/c1-3-5-12(16)24-9(6-21-11(15)4-2)7-22-25(19,20)23-8-10(14)13(17)18/h9-10H,3-8,14H2,1-2H3,(H,17,18)(H,19,20)/t9-,10+/m1/s1 |
InChI Key |
UNJJBGNPUUVVFQ-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](COC(=O)CC)COP(=O)(O)OC[C@@H](C(=O)O)N |
SMILES |
CCCC(=O)OC(COC(=O)CC)COP(=O)(O)OCC(C(=O)O)N |
Canonical SMILES |
CCCC(=O)OC(COC(=O)CC)COP(=O)(O)OCC(C(=O)O)N |
Other CAS RN |
8002-43-5 |
physical_description |
Solid |
solubility |
3.70e+00 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)




![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)

![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)